molecular formula C7H7F2NO B1299965 4-(Difluoromethoxy)aniline CAS No. 22236-10-8

4-(Difluoromethoxy)aniline

Cat. No.: B1299965
CAS No.: 22236-10-8
M. Wt: 159.13 g/mol
InChI Key: NDEZTSHWEPQVBX-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)aniline, also known as 4-DFMA, is an aromatic compound belonging to the class of anilines. It is a colorless liquid with a pungent odor and a melting point of -1.7°C. 4-DFMA has become increasingly studied due to its potential applications in chemistry, medicine, and material science.

Scientific Research Applications

Electrochemical Synthesis for Solar Cell Applications

4-(Difluoromethoxy)aniline derivatives have been utilized in electrochemical synthesis. For instance, a novel polymer based on a derivative of this compound was synthesized for use as a counter electrode in dye-sensitized solar cells. The polymer exhibited enhanced energy conversion efficiency compared to traditional platinum electrodes, indicating its potential in solar cell technology (Shahhosseini et al., 2016).

Melamine-Based Dendrimers

In another study, derivatives of this compound were used to synthesize novel G-2 melamine-based dendrimers. These dendrimers demonstrated the ability to self-assemble into spherical nano-aggregates, suggesting applications in nanotechnology and material science (Morar et al., 2018).

Sensor Applications

Poly(aniline) derivatives, including those related to this compound, have been explored for sensor applications. Their unique pH-dependent properties make them suitable for use in nonenzymatic glucose sensors and other analytical tools (Shoji & Freund, 2001).

Electrochromic Materials

A study synthesized and characterized novel electrochromic materials employing a derivative of this compound. These materials showed potential for use in the near-infrared region, indicating their applicability in electrochromic devices and smart windows (Li et al., 2017).

Conducting Polymers

Research on conducting polymers, including those based on aniline derivatives, has been extensive. Polyaniline (PANI), which is structurally related to this compound, is noted for its interesting redox properties and potential applications in alternative energy sources and non-linear optics (Gospodinova & Terlemezyan, 1998).

Nonlinear Optical (NLO) Materials

Derivatives of this compound have been studied for their potential use in nonlinear optical materials. The vibrational analysis of these derivatives has provided insights into their electronic properties, making them candidates for NLO applications (Revathi et al., 2017).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3, indicating that it is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The recommended safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

4-(difluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO/c8-7(9)11-6-3-1-5(10)2-4-6/h1-4,7H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEZTSHWEPQVBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353233
Record name 4-(Difluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22236-10-8
Record name 4-(Difluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Difluoromethoxy)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the synthesis of BMS-665053 described in the research?

A1: The research paper details a novel, efficient, and scalable synthesis of (S)-5-chloro-1-(1-cyclopropylethyl)-3-(2,6-dichloro-4-(difluoromethoxy)phenylamino)-pyrazin-2(1H)-one (BMS-665053) []. The key feature of this synthesis is a direct, one-step bis-ortho-chlorination of 4-(difluoromethoxy)aniline using hydrochloric acid and hydrogen peroxide to yield 2,6-dichloro-4-(difluoromethoxy)aniline. This intermediate is then coupled with (S)-3,5-dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one via palladium-catalyzed coupling to yield BMS-665053. This improved process offers significant advantages for large-scale production of BMS-665053, a promising compound for preclinical toxicology studies.

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